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Abstract
YD23 is a potent and selective heterobifunctional PROTAC (Proteolysis Targeting Chimera)

designed to induce the degradation of the SMARCA2 (SWI/SNF related, matrix associated,

actin dependent regulator of chromatin, subfamily a, member 2) protein. It leverages the

synthetic lethal relationship between the SWI/SNF ATPase paralogs, SMARCA2 and

SMARCA4, providing a targeted therapeutic strategy for cancers harboring loss-of-function

mutations in SMARCA4. Mechanistically, YD23-mediated degradation of SMARCA2 leads to a

significant reduction in chromatin accessibility, particularly at enhancer regions that are critical

for the expression of cell cycle and proliferation genes. This guide provides a comprehensive

overview of the quantitative data, experimental protocols, and molecular pathways associated

with YD23's mechanism of action.

Core Mechanism of Action
YD23 is a PROTAC that links a ligand for the SMARCA2 protein to a ligand for an E3 ubiquitin

ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of

SMARCA2.[1][2] In cancer cells with mutated or deficient SMARCA4, the compensatory

reliance on SMARCA2 for chromatin remodeling makes them exquisitely sensitive to its

degradation.[2] The degradation of SMARCA2 by YD23 results in the reprogramming of the
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enhancer landscape, leading to decreased chromatin accessibility at regulatory regions of key

oncogenic transcription programs, including the YAP/TEAD pathway.[2][3] This ultimately

causes the downregulation of essential cell cycle genes, leading to selective growth inhibition

of SMARCA4-mutant cancer cells.[1][3]

Quantitative Data
The following tables summarize the key quantitative metrics defining the potency and efficacy

of YD23 both in vitro and in vivo.

Table 1: In Vitro Degradation of SMARCA2 by YD23

Cell Line SMARCA4 Status DC50 (nM) Dmax (%)

H1792 WT 64 88

H1975 WT 297 95

Panel of 10

SMARCA4-WT Lines
WT 92.8 (Median) >90

Data sourced from vendor technical sheets citing primary research.[1]

Table 2: In Vitro Anti-proliferative Activity of YD23 (12-day assay)

Cell Line Group Median IC50 (µM)

SMARCA4-Mutant Lung Cancer Lines 0.11

SMARCA4-WT Lung Cancer Lines 6.0

Data demonstrates the selective growth inhibition in SMARCA4-mutant contexts.[1]

Table 3: In Vivo Efficacy of YD23 in SMARCA4-Mutant Xenograft Models

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://pubmed.ncbi.nlm.nih.gov/39378885/
https://www.researchgate.net/publication/384693860_Enhancer_reprogramming_underlies_therapeutic_utility_of_a_SMARCA2_degrader_in_SMARCA4_mutant_cancer
https://www.medchemexpress.com/yd23.html
https://www.researchgate.net/publication/384693860_Enhancer_reprogramming_underlies_therapeutic_utility_of_a_SMARCA2_degrader_in_SMARCA4_mutant_cancer
https://www.benchchem.com/product/b10857971?utm_src=pdf-body
https://www.benchchem.com/product/b10857971?utm_src=pdf-body
https://www.medchemexpress.com/yd23.html
https://www.benchchem.com/product/b10857971?utm_src=pdf-body
https://www.medchemexpress.com/yd23.html
https://www.benchchem.com/product/b10857971?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Xenograft Model Dosage Regimen
Tumor Growth Inhibition
(TGI) (%)

H1568 12.5 mg/kg, i.p., daily 72

H322 12.5 mg/kg, i.p., daily 49

H2126 12.5 mg/kg, i.p., daily 44

YD23 was well-tolerated, with observed weight loss of less than 10%.[1]

Table 4: Effect of YD23 on Gene Expression in SMARCA4-Mutant Cells

Pathway Representative Downregulated Genes

E2F Targets E2F1, CDK1, CDC25A

G2/M Checkpoint CCNB1, PLK1, BUB1

Mitotic Spindle KIF11, AURKA, CENPE

Gene set enrichment analysis after treatment with 1 µM YD23 for 96 hours shows significant

downregulation of cell cycle-related pathways.[1]

Signaling and Experimental Workflows
The following diagrams illustrate the mechanism of action and a typical experimental workflow

for evaluating YD23.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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